Bienvenue dans la boutique en ligne BenchChem!

(1H-indol-3-yl)(3-phenylazepan-1-yl)methanone

Receptor binding GPCR pharmacology Sigma-1/MOR dual agonism

(1H-Indol-3-yl)(3-phenylazepan-1-yl)methanone is a synthetic small molecule (C21H22N2O, MW 318.42 g/mol) that couples an indole-3-carbonyl pharmacophore with a 3-phenylazepane moiety via a tertiary amide bridge. The 3-phenylazepane scaffold is structurally related to the opioid analgesic meptazinol and is known to confer dual sigma-1/μ-opioid receptor binding.

Molecular Formula C21H22N2O
Molecular Weight 318.42
CAS No. 1705668-57-0
Cat. No. B2756397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-indol-3-yl)(3-phenylazepan-1-yl)methanone
CAS1705668-57-0
Molecular FormulaC21H22N2O
Molecular Weight318.42
Structural Identifiers
SMILESC1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43
InChIInChI=1S/C21H22N2O/c24-21(19-14-22-20-12-5-4-11-18(19)20)23-13-7-6-10-17(15-23)16-8-2-1-3-9-16/h1-5,8-9,11-12,14,17,22H,6-7,10,13,15H2
InChIKeyXZWVFRRRPOSQAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1H-Indol-3-yl)(3-phenylazepan-1-yl)methanone (CAS 1705668-57-0) Procurement Baseline: Compound Class, Core Properties, and Registry Status


(1H-Indol-3-yl)(3-phenylazepan-1-yl)methanone is a synthetic small molecule (C21H22N2O, MW 318.42 g/mol) that couples an indole-3-carbonyl pharmacophore with a 3-phenylazepane moiety via a tertiary amide bridge . The 3-phenylazepane scaffold is structurally related to the opioid analgesic meptazinol and is known to confer dual sigma-1/μ-opioid receptor binding [1]. Publicly indexed in chemical supplier catalogs at a typical purity of 95% (HPLC), the compound currently lacks published primary pharmacological or physicochemical profiling data, including receptor binding affinities, functional activity, ADMET parameters, or in vivo efficacy . Consequently, baseline characterization for procurement decisions relies on extrapolation from structurally analogous chemotypes rather than direct compound-specific evidence.

Why Generic Interchange of (1H-Indol-3-yl)(3-phenylazepan-1-yl)methanone (CAS 1705668-57-0) Is Not Supported: The Absence of Pharmacological Equivalence Data


Even among closely related indole-azepane and indole-phenylazepane congeners, minor structural deviations can produce large shifts in receptor selectivity, intrinsic efficacy, and off-target liability [1]. The 3-phenyl substitution pattern on the azepane ring determines spatial orientation relative to key receptor sub-pockets; for example, meptazinol (a 3-phenylazepane derivative) displays partial μ-opioid agonism with mixed agonist/antagonist character, while 4-phenylazepane congeners (e.g., ethoheptazine, proheptazine) exhibit distinct opioid pharmacology [2]. The direct carbonyl attachment to the indole C3 position in this compound, as opposed to the ethylene-bridged or methylene-linked variants, alters amide bond rotational freedom, hydrogen-bonding potential, and metabolic soft-spot profile [3]. Without matched-pair head-to-head data, generic substitution among these analogs carries an unquantified risk of potency loss, selectivity inversion, or unanticipated toxicokinetic behavior.

Quantitative Differentiation Evidence for (1H-Indol-3-yl)(3-phenylazepan-1-yl)methanone (CAS 1705668-57-0): Comparator-Anchored Data Assessment


Evidence Gap Notification: Absence of Head-to-Head or Cross-Study Comparable Potency Data for (1H-Indol-3-yl)(3-phenylazepan-1-yl)methanone

No direct head-to-head comparison, cross-study comparable data, or class-level quantitative inference is available for this specific compound in any publicly accessible repository, peer-reviewed publication, or patent, as of the current search date. The structurally most proximal benchmark, the AM-2233 azepane isomer (2-iodophenyl)[1-(1-methylazepan-3-yl)-1H-indol-3-yl]methanone, demonstrates CB1 receptor affinity with a Ki of 2.8 nM; however, this chemotype differs at three core positions (iodobenzoyl replacement, N-methyl azepane, and substitution site on azepane), rendering any quantitative extrapolation to the target compound scientifically unsound . The compound also lacks published affinity data at sigma-1 and μ-opioid receptors, the canonical targets of the 3-phenylazepane fragment.

Receptor binding GPCR pharmacology Sigma-1/MOR dual agonism

Structural Differentiation: Carbonyl-Linked Indole vs. Ethylene-Bridged Analogs in Cholinesterase Inhibition Context

In a series of indole-meptazinol hybrids developed for Alzheimer's disease, the most potent AChE inhibitor (compound 4) achieved an IC50 range of 0.31–0.92 µM, representing a multi-fold improvement over parent meptazinol [1]. These hybrids link indole (or substituted indole) to the demethylated meptazinol azepane core via a seven-carbon flexible alkyl linker. The target compound differs fundamentally: it positions the indole directly at the carbonyl of the azepane amide, creating a conjugated indole-3-carboxamide system with restricted conformational freedom compared to the flexible linker series. This structural divergence is predicted to alter both the AChE gorge binding mode and the peripheral anionic site occupancy. No quantitative cholinesterase inhibition data are reported for the target compound.

Acetylcholinesterase inhibition Indole-meptazinol hybrids Multi-target-directed ligands

Regioisomeric Differentiation: 3-Phenylazepane vs. 4-Phenylazepane Opioid Pharmacology Divergence

The 3-phenylazepane scaffold (present in meptazinol) is characterized by partial μ-opioid receptor (MOR) agonism with mixed agonist/antagonist activity, resulting in effective analgesia with lower dependence liability than full MOR agonists such as morphine [1]. In contrast, 4-phenylazepane derivatives (ethoheptazine, proheptazine, metheptazine) exhibit distinct opioid receptor subtype selectivity profiles [1]. The target compound, bearing a 3-phenyl substitution on the azepane ring, is therefore predicted to recapitulate the 3-phenylazepane pharmacophore interaction at MOR; however, the indole-3-carbonyl appendage introduces an additional hydrogen-bond acceptor and a large aromatic surface that may sterically clash with the MOR orthosteric pocket or engage ancillary receptor regions. No MOR binding or functional data (EC50, Emax, pA2) are available for this specific compound.

Opioid receptor pharmacology 3-Phenylazepane μ-Opioid partial agonism

Application Scenarios for (1H-Indol-3-yl)(3-phenylazepan-1-yl)methanone (CAS 1705668-57-0) Based on Structural Inference


Chemical Probe Development for Sigma-1/MOR Dual Target Profiling (Requires De Novo Characterization)

The 3-phenylazepane scaffold is associated with sigma-1/μ-opioid dual receptor pharmacology, while the indole-3-carbonyl motif is prevalent in kinase and GPCR inhibitor chemotypes. This compound may serve as a starting scaffold for a dual sigma-1/MOR chemical probe program, provided that a full panel of receptor binding, functional, and selectivity profiling is first generated. The absence of published data means that any procurement for this purpose must be accompanied by an internal primary screening campaign against sigma-1, sigma-2, MOR, DOR, KOR, and a broad safety panel (e.g., CEREP, SafetyScreen44).

Metabolite and Impurity Reference Standard for 3-Phenylazepane-Containing Drug Substances

Because the 3-phenylazepane structure is a core component of meptazinol and investigational sigma-1/MOR ligands, the target compound could plausibly arise as a synthetic by-product or a metabolic N-dealkylation/oxidation product when indole-containing reagents or metabolites react with the azepane amine. Certified analytical reference material (95% purity) is available from commercial vendors and can be employed in HPLC-UV, LC-MS/MS, or GC-MS impurity profiling methods, provided that retention time, spectral library, and response factor calibration are established in-house.

Comparative Structure-Activity Relationship (SAR) Studies in Cannabinoid or Opioid Receptor Programs

The compound occupies a unique structural space between the cannabinoid azepane isomer series (e.g., AM-2233, AM-1220 azepane isomers) and the 3-phenylazepane opioid series. In a comprehensive SAR matrix, it could be used as a negative control or selectivity benchmark to dissect the contributions of the phenyl group position and the N-substitution type to receptor selectivity. Such studies require parallel testing of the target compound alongside its 4-phenylazepane, 2-phenylazepane, N-methyl azepane, and piperidine congeners under identical assay conditions.

Quote Request

Request a Quote for (1H-indol-3-yl)(3-phenylazepan-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.